4a-Bromoperhydroisoquinoline hydrobromide
Overview
Description
4a-Bromoperhydroisoquinoline hydrobromide is a chemical compound with the molecular formula C9H17Br2N. It is a brominated derivative of perhydroisoquinoline and is often used in various chemical and pharmaceutical research applications .
Preparation Methods
The synthesis of 4a-Bromoperhydroisoquinoline hydrobromide typically involves the bromination of perhydroisoquinoline. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4a position. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a suitable solvent and catalyst .
Chemical Reactions Analysis
4a-Bromoperhydroisoquinoline hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding perhydroisoquinoline.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized derivatives.
Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4a-Bromoperhydroisoquinoline hydrobromide has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4a-Bromoperhydroisoquinoline hydrobromide involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity and interactions. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
4a-Bromoperhydroisoquinoline hydrobromide can be compared with other brominated derivatives of perhydroisoquinoline, such as:
- 4b-Bromoperhydroisoquinoline hydrobromide
- 4c-Bromoperhydroisoquinoline hydrobromide
These compounds share similar structural features but differ in the position of the bromine atom, which can lead to variations in their chemical properties and reactivity .
Properties
IUPAC Name |
4a-bromo-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinoline;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrN.BrH/c10-9-4-2-1-3-8(9)7-11-6-5-9;/h8,11H,1-7H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLNCHXKIBKKPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCNCC2C1)Br.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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